Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride
Overview
Description
Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride is a chemical compound that combines a pyridine ring with a trimethoxybenzoate moietyThe presence of the trimethoxybenzoate group is particularly notable for its bioactivity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with pyridin-3-ol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-yl 3,4,5-trimethoxybenzoate oxides, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoate group is known to inhibit proteins like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response, respectively. This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl 3,4,5-trimethoxybenzoate
- Pyridin-4-yl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzoic acid esters with other heterocycles
Uniqueness
Pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This positional specificity can result in different bioactivity profiles compared to its analogs .
Properties
IUPAC Name |
pyridin-3-yl 3,4,5-trimethoxybenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5.ClH/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)21-11-5-4-6-16-9-11;/h4-9H,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNJVMXFYNEVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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